molecular formula C6H12O2 B042371 4-Methylpentansäure CAS No. 646-07-1

4-Methylpentansäure

Katalognummer: B042371
CAS-Nummer: 646-07-1
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: FGKJLKRYENPLQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isocaproic acid, also known as 4-methylpentanoic acid, is a methyl-branched fatty acid. It is a carboxylic acid with the chemical formula C6H12O2. This compound is a metabolite of 20 α-hydroxycholesterol and is commonly found in various biological systems .

Wissenschaftliche Forschungsanwendungen

Isocapronsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Sie wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

    Biologie: Sie ist ein Metabolit im Leucinabbauweg und spielt eine Rolle in verschiedenen Stoffwechselprozessen.

    Medizin: Isocapronsäure und ihre Derivate werden hinsichtlich ihrer potenziellen therapeutischen Wirkungen untersucht, einschließlich der Muskelsynthese und antibakterieller Eigenschaften.

    Industrie: Sie wird bei der Herstellung von Aromen, Düften und als Lebensmittelkonservierungsmittel verwendet

5. Wirkmechanismus

Isocapronsäure übt ihre Wirkungen über verschiedene molekulare Zielstrukturen und -wege aus. Sie ist am Leucinabbauweg beteiligt, wo sie durch verzweigtkettige Aminosäure-Aminotransferase in α-Ketoisocapronsäure umgewandelt wird. Diese Umwandlung spielt eine entscheidende Rolle bei der Energieproduktion und der Bildung anderer Stoffwechselintermediate. Darüber hinaus hat sich gezeigt, dass Isocapronsäure die Proteinsynthese und -abbauwege beeinflusst, insbesondere in Muskelzellen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Isocapronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Bromierung von kommerzieller Isocapronsäure. In diesem Verfahren werden 500 Gramm kommerzielle Isocapronsäure mit 250 Millilitern Benzol in einem Rundkolben gemischt. Das Wasser und das Benzol werden durch Destillation entfernt, bis die Temperatur der Dämpfe 100 °C erreicht. Die verbleibende Säure wird dann auf Raumtemperatur abgekühlt und 743 Gramm trockenes Brom werden hinzugefügt. Das Gemisch wird auf 80-85 °C erhitzt und die Bromierung verläuft glatt für 8-15 Stunden, bis die dunkelrote Farbe des Broms verschwindet. Die Temperatur wird dann auf 100-105 °C erhöht und für 2 Stunden gehalten. Das resultierende Produkt wird destilliert, um α-Bromisocapronsäure zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Isocapronsäure beinhaltet typischerweise die Fermentation von Leucin durch Mikroorganismen wie Milchsäurebakterien und Clostridium-Arten. Diese Methode ist aufgrund ihrer Kosteneffizienz und Nachhaltigkeit vorteilhaft .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isocapronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Oxidation: α-Ketoisocapronsäure

    Reduktion: Isocapronaldehyd

    Substitution: Ester und Amide

Vergleich Mit ähnlichen Verbindungen

Isocapronsäure ähnelt anderen methylverzweigten Fettsäuren wie:

  • 4-Methylvaleriansäure
  • Isobuttersäure
  • Isohexansäure

Einzigartigkeit: Isocapronsäure ist einzigartig aufgrund ihrer spezifischen Rolle im Leucinabbauweg und ihrer potenziellen therapeutischen Anwendungen bei der Muskelsynthese und antibakteriellen Eigenschaften. Ihre verzweigte Struktur unterscheidet sie auch von anderen geradkettigen Fettsäuren .

Eigenschaften

IUPAC Name

4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060951
Record name Pentanoic acid, 4-methyl-
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour
Record name Isocaproic acid
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Record name Isocaproic acid
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Record name 4-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name Isocaproic acid
Source Human Metabolome Database (HMDB)
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 4-Methylpentanoic acid
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Density

0.919-0.926
Record name 4-Methylpentanoic acid
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Vapor Pressure

0.44 [mmHg]
Record name Isocaproic acid
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CAS No.

646-07-1
Record name Isocaproic acid
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Record name Isocaproic acid
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Record name Isocaproic acid
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Record name Isocaproic acid
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Record name Pentanoic acid, 4-methyl-
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Record name Pentanoic acid, 4-methyl-
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Record name 4-methylvaleric acid
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Record name ISOCAPROIC ACID
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Record name Isocaproic acid
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Melting Point

-33 °C
Record name Isocaproic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylpentanoic acid?

A1: 4-Methylpentanoic acid has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: What spectroscopic techniques are used to characterize 4-Methylpentanoic acid?

A2: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to identify and characterize 4-Methylpentanoic acid. GC-MS is particularly useful for detecting 2-hydroxy-4-methylpentanoic acid in bacterial cultures. []

Q3: How is 4-Methylpentanoic acid quantified in complex mixtures?

A3: Stable isotope dilution assays coupled with gas chromatography are frequently used for accurate quantification of 4-Methylpentanoic acid, especially in food matrices like cheese. []

Q4: How is 4-Methylpentanoic acid biosynthesized in biological systems?

A4: In plants like Lycopersicon pennellii, 4-Methylpentanoic acid is synthesized as a precursor to acyl groups in glucose esters. This process likely involves the branched-chain amino acid biosynthetic pathway, utilizing valine and leucine as precursors. []

Q5: Can bacteria metabolize amino acids to produce 4-Methylpentanoic acid?

A5: Yes, Clostridium butyricum can convert l-leucine to 2-hydroxy-4-methylpentanoic acid, demonstrating a unique aspect of its metabolism. [] This bioconversion is stereospecific, resulting in the formation of d-2-hydroxy-4-methylpentanoic acid from l-leucine. []

Q6: What is the role of branched-chain amino acid metabolism in the formation of 4-Methylpentanoic acid derivatives in cheese?

A6: Research suggests that 3-methylbutanal, 3-methyl-1-butanol, and 3-methylbutanoic acid, key aroma compounds in cheese, are derived from l-leucine degradation via the Ehrlich pathway. Studies using labeled precursors confirmed l-leucine as the primary precursor for these compounds, with 3-methylbutanoic acid being preferentially formed. []

Q7: What are the potential applications of 4-Methylpentanoic acid?

A7: 4-Methylpentanoic acid and its derivatives are found in various applications, including:

  • Food Industry: Contributes to the characteristic aroma and flavor profile of certain foods, such as Gouda cheese. []
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules, including pharmaceuticals. []
  • Material Science: Used as a chiral building block in the synthesis of homochiral metal-organic frameworks (MOFs) for various applications. []

Q8: How does the structure of 4-Methylpentanoic acid influence its properties in materials?

A8: The branched structure of 4-Methylpentanoic acid can influence the packing and porosity of materials. In the context of MOFs, variations in the amino acid side chain and anions used alongside 4-Methylpentanoic acid derivatives can result in diverse structures, impacting their porosity and water adsorption properties. []

Q9: Does 4-Methylpentanoic acid exhibit any biological activity?

A9: While not directly a drug itself, 4-Methylpentanoic acid serves as a key structural element in various biologically active compounds. For instance, it is a component of Sansalvamide A, a cyclic depsipeptide with antitumor properties. []

Q10: How does 4-Methylpentanoic acid contribute to the activity of Sansalvamide A analogues?

A10: While the specific interaction mechanism is not fully elucidated, the presence of 4-Methylpentanoic acid within the Sansalvamide A structure is crucial for its antitumor activity. N-methylated sansalvamide A peptide analogues, which retain the 4-Methylpentanoic acid moiety, demonstrated enhanced potency compared to the natural product against various tumor cell lines. []

Q11: Are there any known interactions of 4-Methylpentanoic acid derivatives with biological targets?

A11: Yes, certain derivatives of 4-Methylpentanoic acid, specifically those incorporating a 2-hydroxy-4-methylpentanoic acid moiety, are recognized as components of microbial metabolites. These metabolites can influence intestinal homeostasis by interacting with proton-sensing GPRs (GPR4 and GPR68) on colonic epithelial cells. []

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